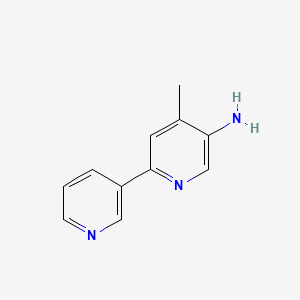

4-Methyl-6-(pyridin-3-yl)pyridin-3-amine

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing multiple pyridine rings. The compound is registered under Chemical Abstracts Service number 1214379-41-5, providing a unique identifier for this specific molecular structure. The molecular formula has been determined as C₁₁H₁₁N₃ with a corresponding molecular weight of 185.2 grams per mole. The systematic name reflects the presence of two distinct pyridine rings, where the primary ring contains both a methyl substituent at position 4 and an amino group at position 3, while a secondary pyridine ring is attached at position 6 of the primary ring through its 3-position carbon atom.

The compound exhibits a Manufacturing File Chemical Database number of MFCD15475147, which serves as an additional systematic identifier within chemical databases. This registration facilitates accurate identification and retrieval of chemical information across various research platforms and commercial suppliers. The structural complexity of the molecule requires careful attention to the numbering system, where the primary pyridine ring establishes the base structure and the attached pyridin-3-yl group represents the secondary heterocyclic component. The positioning of the amino group at the 3-position of the primary ring creates potential for hydrogen bonding interactions, while the methyl group at position 4 introduces steric considerations that influence molecular conformation.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1214379-41-5 |

| Molecular Formula | C₁₁H₁₁N₃ |

| Molecular Weight | 185.2 g/mol |

| Manufacturing File Chemical Database Number | MFCD15475147 |

| Purity (Commercial) | 95% |

The International Union of Pure and Applied Chemistry nomenclature system ensures unambiguous identification of this compound across international scientific communities. The systematic approach to naming heterocyclic compounds requires specific attention to ring numbering, substituent positioning, and functional group priority. In this particular structure, the amino group receives nomenclatural priority, establishing the compound as a pyridin-3-amine derivative rather than alternative naming conventions that might emphasize the pyridyl substituent.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic analysis of this compound requires understanding of fundamental X-ray diffraction principles that govern the structural determination of organic heterocycles. X-ray diffraction represents a critical analytical technique for elucidating three-dimensional molecular arrangements in crystalline materials through the interaction of X-ray beams with electron density distributions around atomic centers. The phenomenon occurs through elastic scattering processes where electromagnetic radiation experiences directional changes upon encountering the organized electron clouds of crystalline structures. These interactions produce characteristic diffraction patterns that contain encoded information about atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The theoretical foundation of X-ray diffraction analysis relies on Bragg's law, which establishes the relationship between incident X-ray wavelength, crystal lattice spacing, and diffraction angles. The mathematical expression $$2d\sin \theta = n\lambda$$ defines the constructive interference conditions necessary for observable diffraction peaks, where d represents the interplanar spacing, θ represents the diffraction angle, n represents the order of diffraction, and λ represents the X-ray wavelength. For compounds like this compound, crystallographic analysis would reveal detailed information about the molecular geometry, including the dihedral angle between the two pyridine rings and the spatial orientation of the methyl and amino substituents.

The Ewald sphere construction provides a geometric interpretation of diffraction conditions, where only specific reciprocal lattice vectors that intersect the sphere surface satisfy the energy conservation requirements for diffraction. This theoretical framework becomes particularly relevant for analyzing the crystal packing arrangements of bipyridine derivatives, where intermolecular nitrogen-hydrogen interactions and π-π stacking between aromatic rings influence the overall crystal structure. The intensity of diffracted beams follows the relationship $$A^{2}S^{2}|F(\mathbf{g})|^{2}$$, where the structure factor F contains information about the spatial distribution of electron density within the unit cell.

Modern X-ray diffraction techniques, including synchrotron radiation sources and free-electron lasers, provide enhanced capabilities for analyzing molecular crystals of compounds like this compound. Free-electron laser sources offer femtosecond pulse durations with sufficient intensity to achieve atomic resolution diffraction patterns from crystalline samples. These advanced techniques enable detailed analysis of electron density distributions around nitrogen atoms in the pyridine rings, providing insights into the electronic structure and bonding characteristics of the heterocyclic system.

Computational Molecular Modeling and Density Functional Theory Calculations

Computational molecular modeling of this compound employs sophisticated quantum mechanical methods to predict and analyze molecular properties that complement experimental observations. Density Functional Theory calculations represent the predominant computational approach for investigating the electronic structure and geometric optimization of organic heterocycles containing multiple nitrogen atoms. These calculations provide detailed information about molecular orbital distributions, electronic energy levels, vibrational frequencies, and thermodynamic properties that characterize the ground state and excited state behavior of the compound.

The computational methodology typically involves geometry optimization using basis sets such as 6-31G** or def2-TZVP, combined with hybrid density functionals like B3LYP or M06-2X. These computational protocols enable accurate prediction of bond lengths, bond angles, and dihedral angles within the bipyridine framework. For this compound, particular attention must be directed toward the C-C bond connecting the two pyridine rings and the resulting conformational preferences that minimize steric interactions while maximizing electronic stabilization through conjugation effects.

Solvent effects significantly influence the computed molecular properties of nitrogen-containing heterocycles, necessitating the inclusion of implicit solvation models such as the Solvation Model based on Density. The computational protocol often includes frequency calculations to verify that optimized geometries correspond to true energy minima and to obtain thermodynamic parameters including enthalpy, entropy, and Gibbs free energy values. Single-point energy calculations at higher levels of theory, such as M06-2X/def2-TZVP or M06-2X/def2-TZVPD, provide refined energetic information for comparing different conformational isomers or tautomeric forms.

| Computational Parameter | Typical Method |

|---|---|

| Geometry Optimization | B3LYP/6-31G** |

| Single Point Energy | M06-2X/def2-TZVP |

| Solvation Model | Solvation Model based on Density |

| Frequency Analysis | B3LYP/6-31G** |

| Thermodynamic Properties | M06-2X/def2-TZVPD |

The electronic structure calculations reveal important information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the electronic absorption and emission properties of the compound. The presence of multiple nitrogen atoms creates complex orbital interactions that influence the overall electronic behavior and potential reactivity patterns. Computational analysis also provides insights into the electrostatic potential surface, identifying regions of positive and negative charge density that govern intermolecular interactions and molecular recognition processes.

Tautomeric Behavior and Protonation State Analysis

The tautomeric behavior of this compound involves equilibrium processes between different structural forms that differ in the position of hydrogen atoms and double bonds within the molecular framework. Understanding tautomeric equilibria requires comprehensive analysis of the relative stability of alternative structural forms and the energy barriers associated with tautomeric interconversion processes. The presence of amino and pyridine functionalities creates multiple potential sites for protonation and deprotonation, leading to complex pH-dependent equilibria that influence the chemical and biological properties of the compound.

Research on related pyridine-containing heterocycles demonstrates that tautomeric stability depends critically on the degree of aromatic character and electronic delocalization within the ring system. The energy difference between tautomeric forms can vary significantly based on the substitution pattern and the electronic properties of attached groups. For pyrazol-3-amine derivatives, studies have shown that the most stable tautomer depends on the nature of fused ring systems and the extent of aromatic conjugation. The introduction of electron-donating or electron-withdrawing substituents alters the relative stability of different tautomeric forms through resonance and inductive effects.

The tautomeric equilibrium in this compound involves potential interconversion between amino and imino forms, where the amino group can participate in hydrogen transfer processes that affect the overall electronic distribution. The methyl substituent at position 4 introduces steric considerations that may influence the preferred molecular conformation and tautomeric state. The bipyridine structure creates additional complexity through potential intramolecular hydrogen bonding interactions between the amino group and nitrogen atoms in either pyridine ring.

Protonation state analysis reveals that the compound contains multiple basic sites capable of accepting protons under appropriate pH conditions. The pyridine nitrogen atoms exhibit different basicity values due to their distinct electronic environments, with the nitrogen atom in the primary ring experiencing different substituent effects compared to the nitrogen in the attached pyridin-3-yl group. The amino group represents an additional basic site with characteristic protonation behavior that depends on the electronic influence of the surrounding aromatic system.

| Tautomeric Consideration | Impact Factor |

|---|---|

| Aromatic Stabilization | Primary determinant of tautomeric preference |

| Substituent Electronic Effects | Influences relative tautomer stability |

| Intramolecular Hydrogen Bonding | Stabilizes specific conformational forms |

| Steric Interactions | Affects conformational preferences |

| Solvent Effects | Modulates tautomeric equilibrium position |

The energy barriers for tautomeric interconversion processes determine the kinetic accessibility of different structural forms under various experimental conditions. Density Functional Theory calculations provide quantitative estimates of these energy barriers and enable prediction of the dominant tautomeric form under specific temperature and solvent conditions. The computational analysis must consider both thermodynamic stability and kinetic accessibility to provide a complete picture of the tautomeric behavior exhibited by this compound.

Propriétés

IUPAC Name |

4-methyl-6-pyridin-3-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-5-11(14-7-10(8)12)9-3-2-4-13-6-9/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKZPABPCYGFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with pyridin-3-ylboronic acid in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions are optimized to ensure cost-effectiveness and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-6-(pyridin-3-yl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of corresponding amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Research :

4-Methyl-6-(pyridin-3-yl)pyridin-3-amine has been investigated for its anticancer properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including prostate cancer and melanoma. For example, derivatives of this compound have shown IC50 values ranging from 0.7 to 2.2 μM against prostate cancer cells, suggesting structural modifications can enhance potency . The mechanism of action involves the inhibition of tubulin polymerization, which disrupts mitotic spindle formation necessary for cell division.

Tyrosine Kinase Inhibition :

This compound serves as an important intermediate in the synthesis of tyrosine kinase inhibitors such as imatinib and nilotinib, which are used to treat chronic myelogenous leukemia (CML) and other cancers . The ability to inhibit specific kinases makes it a valuable scaffold for developing new therapeutic agents targeting similar pathways.

Antimicrobial Properties

Broad-Spectrum Activity :

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies suggest its potential utility in developing new antibiotics, particularly against resistant strains .

Mechanisms of Action :

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes by binding to their active sites or allosteric sites, modulating pathways crucial for microbial growth and cancer cell proliferation.

- Receptor Modulation : Interaction with receptors involved in signaling pathways can promote apoptosis in cancer cells, enhancing its therapeutic potential .

Material Science Applications

Synthesis of New Materials :

In addition to its biological applications, this compound is utilized in the development of new materials. Its unique chemical structure allows it to act as a building block for synthesizing complex molecules used in various industrial applications.

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | IC50 values: 0.7 - 2.2 μM against prostate cancer |

| Tyrosine kinase inhibitors | Intermediate for imatinib and nilotinib synthesis | |

| Antimicrobial Properties | Antibiotic development | Effective against resistant bacterial strains |

| Biological Activity | Enzyme inhibition | Modulates pathways crucial for microbial growth |

| Receptor modulation | Promotes apoptosis in cancer cells | |

| Material Science | New materials synthesis | Building block for complex molecules |

Case Studies

-

Anticancer Efficacy :

In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of prostate cancer cells. Structural modifications were found to significantly enhance potency against different cancer cell lines. -

Antimicrobial Testing :

A series of tests conducted on various bacterial strains revealed that this compound exhibits broad-spectrum antimicrobial activity, suggesting its potential use in treating infections caused by resistant strains.

Mécanisme D'action

The mechanism of action of 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways depend on the specific application and target. For instance, in anticancer research, it may inhibit key enzymes involved in cell proliferation .

Comparaison Avec Des Composés Similaires

6-(Pyridin-3-yl)pyridin-3-amine

- Structure : Bipyridine system with amine at position 5 and pyridin-3-yl at position 6.

- Key Differences : Lacks the methyl group at position 4, reducing steric hindrance and hydrophobicity compared to the target compound.

- Applications : Bipyridines are widely used in coordination chemistry and catalysis .

6-Methoxypyridin-3-amine

4,5,6-Trimethylpyridin-3-amine

- Structure : Three methyl groups at positions 4, 5, and 6.

- Key Differences : Increased steric bulk and hydrophobicity due to multiple methyl groups.

- Data : Molecular weight = 136.19 g/mol (C₈H₁₂N₂) .

Pyrimidine-Based Analogs

4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine

- Structure : Pyrimidine ring with methyl at position 4, pyridin-3-yl at position 6, and amine at position 2.

- Key Differences : Pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding capacity and electronic delocalization compared to pyridine.

- Data :

N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

- Structure : Pyrimidine with 4-methoxyphenyl and pyridin-3-yl substituents.

- Data :

Substituted Pyridines with Diverse Functional Groups

Research Findings and Trends

Synthetic Efficiency : Pyrimidine derivatives (e.g., compound 5 in ) often exhibit higher yields (74%) compared to pyridine analogs, likely due to optimized coupling reactions using Pd catalysts .

For example, 4,5,6-trimethylpyridin-3-amine’s multiple methyl groups may limit rotational freedom .

Spectroscopic Characterization : IR and NMR data for pyrimidine analogs (e.g., compound 5) confirm structural integrity, with characteristic peaks for NH₂ (IR: ~3300 cm⁻¹) and aromatic protons (¹H-NMR: δ 6.8–8.5 ppm) .

Activité Biologique

4-Methyl-6-(pyridin-3-yl)pyridin-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes current research findings, case studies, and biochemical analyses to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyridine ring with a methyl group at the 4-position and a pyridin-3-yl group at the 6-position. This unique structure is believed to contribute to its diverse biological activities.

Target Pathways

Research indicates that this compound may inhibit critical signaling pathways such as:

- Flt3-ITD : Involved in hematopoiesis and leukemogenesis.

- Bcr-Abl : A fusion protein implicated in chronic myeloid leukemia (CML).

The compound likely interacts with these targets by binding to their active sites, thereby inhibiting their activity and inducing apoptosis in affected cell lines.

Biochemical Interactions

The compound's mechanism involves:

- Binding Interactions : Formation of hydrogen bonds and hydrophobic interactions with amino acid residues at the enzyme's active site.

- Enzyme Inhibition : Specifically, it inhibits tyrosine kinases, disrupting essential signaling pathways for cell survival and proliferation .

Anticancer Properties

This compound has shown significant potential as an anticancer agent. Studies have demonstrated its ability to:

- Induce apoptosis in cancer cells by modulating the phosphatidylinositol 3-kinase (PI3K) signaling pathway.

- Cause cell cycle arrest, leading to reduced proliferation rates in various cancer cell lines such as HeLa and A549 .

Enzyme Inhibition

The compound exhibits inhibitory activity against several kinases:

- Bcr-Abl kinase : Important for treating CML.

- Other kinases such as rho-associated protein kinase (ROCK) and glycogen synthase kinase (GSK3), which are involved in various cellular processes including metabolism and cell growth .

Study on Antiproliferative Activity

A study evaluated the antiproliferative effects of various pyridine derivatives, including this compound. The results indicated a significant decrease in IC50 values across multiple cancer cell lines, suggesting enhanced efficacy compared to other derivatives .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 0.058 |

| Other Pyridine Derivative | A549 | 0.035 |

| Imatinib (Control) | CML Cells | 0.021 |

Antitrypanosomal Activity

In another investigation focusing on trypanosomiasis, derivatives similar to 4-Methyl-6-(pyridin-3-yl)pyridin-3-amines were tested for their efficacy against Trypanosoma brucei. The promising results indicated an IC50 value of 0.38 μM for one derivative, highlighting the potential of this class of compounds in treating neglected tropical diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.